

# 4-Methoxy-3-(2-propynyl)benzenecarbaldehyde CAS number 145654-01-9

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## Compound of Interest

	4-Methoxy-3-(2-
Compound Name:	propynyl)benzenecarbaldehyd
	e
Cat. No.:	B141157

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## A-Z Technical Guide: 4-Methoxy-3-(2-propynyl)benzenecarbaldehyde

### Abstract

This guide provides a comprehensive technical overview of **4-Methoxy-3-(2-propynyl)benzenecarbaldehyde** (CAS No. 145654-01-9), a versatile bifunctional molecule of significant interest in drug discovery, medicinal chemistry, and materials science. Possessing both a reactive aldehyde handle and a terminal alkyne, this compound serves as a critical building block for complex molecular architectures. This document details its chemical and physical properties, provides a robust, field-tested synthesis protocol from isovanillin, explores its primary applications in "click" chemistry and bioconjugation, and outlines essential safety and handling procedures. The content herein is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this compound in their research endeavors.

### Introduction and Core Compound Analysis

**4-Methoxy-3-(2-propynyl)benzenecarbaldehyde** is a substituted benzaldehyde derivative featuring two key functional groups: an aldehyde and a propargyl ether (a terminal alkyne). This

unique combination makes it an invaluable scaffold in synthetic chemistry.[\[1\]](#)

- The Aldehyde Group: Serves as a versatile synthetic handle for forming imines, Schiff bases, or for undergoing further oxidation or reduction.[\[2\]](#) It is a common entry point for constructing complex heterocyclic systems or for linking the molecule to other substrates.
- The Propargyl Group (Terminal Alkyne): This moiety is the cornerstone of its utility in modern medicinal chemistry. It is a prime substrate for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), the most prominent example of "click chemistry".[\[3\]](#) This reaction allows for the efficient and highly specific covalent ligation of the benzaldehyde core to molecules bearing an azide group, such as proteins, peptides, nucleic acids, or other small-molecule probes.[\[4\]](#)

The synergy of these two groups allows for a modular and strategic approach to synthesizing complex molecules, such as Proteolysis-Targeting Chimeras (PROTACs) or advanced chemical probes.[\[1\]](#)[\[5\]](#) The benzaldehyde can be used to attach a pharmacophore targeting a specific protein, while the alkyne remains available for "clicking" on a fluorescent dye, an affinity tag, or another bioactive component.

## Physicochemical and Spectroscopic Data

A thorough understanding of a compound's physical properties is critical for its effective use in experimental design, including reaction setup, purification, and storage.

Table 1: Physicochemical Properties of **4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde**

Property	Value	Source(s)
CAS Number	145654-01-9	[6][7][8]
Molecular Formula	C <sub>11</sub> H <sub>10</sub> O <sub>3</sub>	[6][7]
Molecular Weight	190.2 g/mol	[7]
Appearance	Solid (form varies, often crystalline needles or powder)	[9]
Melting Point	76-77°C	[6]
Purity	Typically ≥95% - 99% (commercially available)	[6]
LogP	1.51970	[6]
PSA (Polar Surface Area)	35.53 Å <sup>2</sup>	[6]

Note: Spectroscopic data (NMR, IR, MS) should be acquired on a lot-specific basis as per the Certificate of Analysis provided by the supplier.[7]

## Synthesis Protocol: O-Propargylation of Isovanillin

The most direct and widely adopted synthesis route for this compound is the Williamson ether synthesis, specifically the O-propargylation of 3-hydroxy-4-methoxybenzaldehyde (isovanillin). This protocol is adapted from established procedures for similar phenolic alkylations.[10][11][12]

## Underlying Principles (Causality)

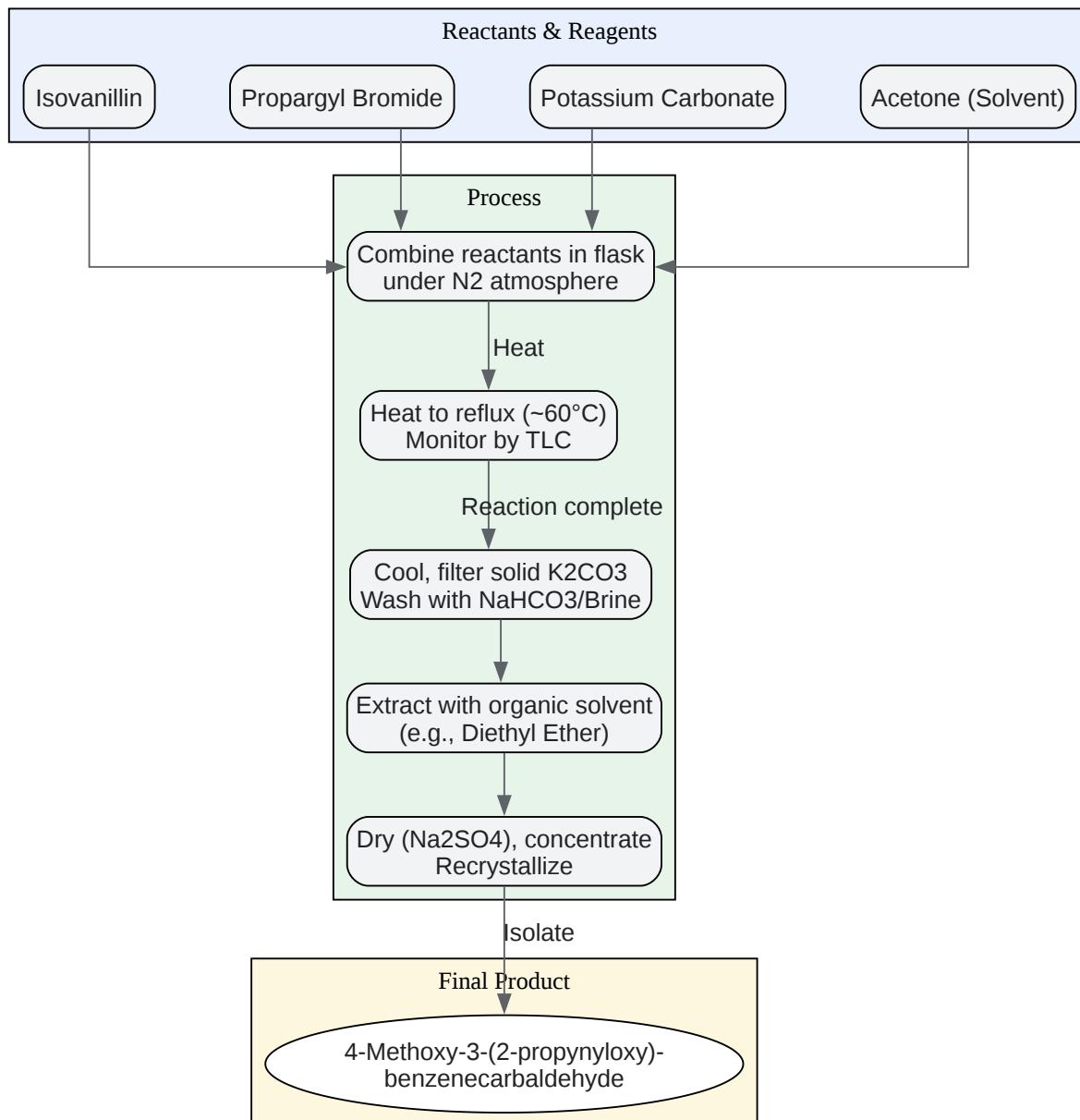
The reaction proceeds via the deprotonation of the phenolic hydroxyl group of isovanillin by a weak base, forming a phenoxide ion. This nucleophilic phenoxide then attacks the electrophilic carbon of propargyl bromide in an SN2 reaction, displacing the bromide and forming the desired propargyl ether linkage.

- Choice of Base (K<sub>2</sub>CO<sub>3</sub>): Potassium carbonate is a moderately weak, inexpensive, and easily removable base. It is sufficiently strong to deprotonate the acidic phenol (pK<sub>a</sub> ≈ 7.4)

but not strong enough to cause unwanted side reactions, such as self-condensation of the aldehyde.

- **Choice of Solvent (Acetone):** Acetone is a polar aprotic solvent that readily dissolves the organic starting materials. Its boiling point (56°C) allows for the reaction to be conducted at a moderate reflux temperature, promoting a reasonable reaction rate without causing degradation. It is also relatively easy to remove under reduced pressure during work-up.
- **Reaction Control:** The reaction is run under a nitrogen atmosphere to prevent oxidation of the aldehyde. Progress is monitored by Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting isovanillin.

## Experimental Workflow Diagram

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Caption: Synthesis workflow for **4-Methoxy-3-(2-propynyoxy)benzenecarbaldehyde**.

## Step-by-Step Methodology

- Reaction Setup: To a stirred suspension of isovanillin (1.0 eq) and potassium carbonate ( $K_2CO_3$ , 2.0 eq) in acetone in a round-bottom flask, add propargyl bromide (3-bromopropyne, 1.2 eq) dropwise at room temperature under a nitrogen atmosphere.[10]
- Reaction Execution: Heat the reaction mixture to reflux (approximately 60°C) and maintain for 3-5 hours.[10] Monitor the reaction's progress by TLC, observing the disappearance of the isovanillin spot.
- Work-up (Aqueous): After cooling to room temperature, filter the reaction mixture to remove the solid potassium carbonate and other inorganic salts. Wash the solids with fresh acetone. [10] Concentrate the filtrate under reduced pressure to remove the bulk of the acetone.
- Extraction: Dilute the residue with water and extract with an organic solvent such as diethyl ether or ethyl acetate (3x volumes). Combine the organic extracts.
- Purification: Wash the combined organic layers with a saturated aqueous solution of  $NaHCO_3$ , followed by brine (saturated  $NaCl$  solution).[10] Dry the organic phase over anhydrous sodium sulfate ( $Na_2SO_4$ ), filter, and concentrate the solvent under reduced pressure to yield the crude product.
- Final Isolation: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., diethyl ether/hexane) to afford the final product as a crystalline solid. [13] An 83% yield with 99.9% purity has been reported for a similar procedure.[10]

## Key Applications in Research and Drug Development

The primary utility of this compound stems from its role as a bifunctional linker, particularly in the context of click chemistry.

## Click Chemistry and Bioconjugation

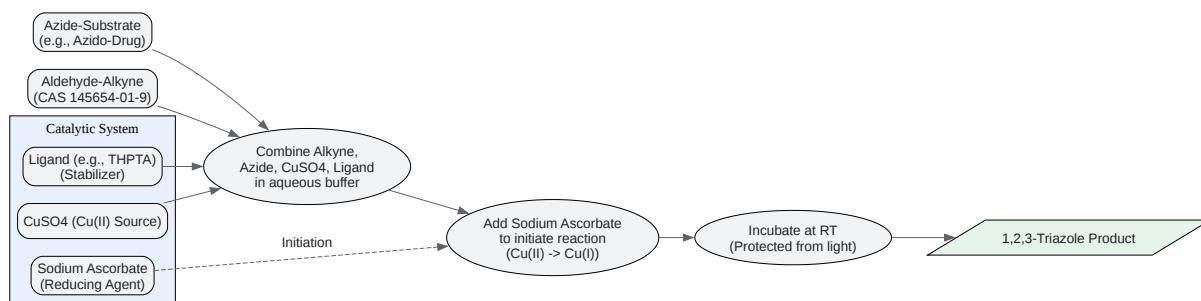
"Click chemistry" describes a class of reactions that are rapid, high-yielding, and biocompatible. [4] The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is the premier click reaction, forming a stable 1,2,3-triazole linkage between an alkyne and an azide.[3][14]

The terminal alkyne on **4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde** is an ideal handle for this transformation. Researchers can first elaborate the aldehyde portion of the molecule, for example, by coupling it to a drug molecule or a ligand for a protein of interest. The resulting conjugate, now bearing a terminal alkyne, can be "clicked" onto a second molecule functionalized with an azide. This second molecule could be:

- A fluorescent dye for imaging applications.
- A biotin tag for affinity purification or pull-down assays.
- A polyethylene glycol (PEG) chain to improve solubility and pharmacokinetic properties.
- An E3 ligase binder in the synthesis of PROTACs.

## Protocol: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for labeling an azide-containing substrate with **4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde**.



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Caption: General workflow for a Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.

Methodology:

- Stock Solutions: Prepare stock solutions of the alkyne (this compound) and the azide-containing substrate in a suitable solvent (e.g., DMSO). Prepare aqueous stock solutions of copper(II) sulfate ( $\text{CuSO}_4$ ), a stabilizing ligand (e.g., water-soluble THPTA), and sodium ascorbate.[14]
- Reaction Assembly: In a microcentrifuge tube, combine the alkyne, the azide substrate, the  $\text{CuSO}_4$  solution, and the THPTA ligand solution in an appropriate aqueous buffer.[14]
- Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The ascorbate reduces the Cu(II) to the catalytically active Cu(I) species in situ.[14]
- Incubation: Vortex the mixture briefly. Protect the reaction from light and allow it to proceed at room temperature for 30 minutes to 2 hours.
- Analysis: The formation of the triazole product can be monitored by LC-MS or HPLC. The product can then be purified using standard chromatographic techniques.

## Safety and Handling

While comprehensive toxicological data is not available, standard laboratory precautions should be observed when handling this compound.[15][16]

- Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
- Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
- Storage: Store in a cool, dry place away from oxidizing agents. Some suppliers recommend storage at  $-20^{\circ}\text{C}$  for long-term stability.[5]

- Hazard Statements (Potential): Based on similar structures, may cause skin irritation, serious eye irritation, and respiratory irritation.[17]

## Conclusion

**4-Methoxy-3-(2-propynyloxy)benzenecarbaldehyde** is a high-value chemical intermediate whose strategic importance is intrinsically linked to the rise of click chemistry in biomedical research. Its bifunctional nature provides a robust platform for the modular synthesis of complex chemical probes, targeted therapeutics, and advanced materials. The straightforward synthesis from readily available isovanillin, combined with the high efficiency of its subsequent click reactions, ensures its continued and expanding role in the toolkits of synthetic and medicinal chemists.

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